Structural Regioisomer Differentiation: 1,2,4-Thiadiazole Core Versus 1,3,4-Thiadiazole Alternatives
The target compound possesses a 1,2,4-thiadiazole ring, which is a specific regioisomer distinct from the 1,3,4-thiadiazole scaffold commonly found in commercially available analogs. The 1,2,4-thiadiazole system positions the sulfur and two nitrogen atoms in a pattern (S at position 1, N at positions 2 and 4) that generates a unique electronic environment and distinct reactivity profile. This regioisomer is specifically enumerated in patent claims for the treatment of α-synucleopathies, whereas the 1,3,4-thiadiazole isomer is not covered by the same intellectual property [1]. The computed exact mass for the target compound is 294.0706 Da, with a molecular formula of C13H15ClN4S [2]. The 1,3,4-thiadiazole analog 1-benzyl-4-(5-chloro-1,3,4-thiadiazol-2-yl)piperazine, while sharing the same molecular weight, differs in SMILES notation (C1CN(CCN1CC2=CC=CC=C2)C3=NN=C(S3)Cl) and is absent from the key neurodegenerative disease patent families [1].
| Evidence Dimension | Thiadiazole ring regioisomerism and associated patent protection |
|---|---|
| Target Compound Data | 1,2,4-thiadiazole isomer; covered by US 2010/0261707 A1 patent claims for α-synucleopathy treatment |
| Comparator Or Baseline | 1,3,4-thiadiazole isomer; not found in the same patent family for α-synucleopathy indications |
| Quantified Difference | Presence (1,2,4-isomer) versus absence (1,3,4-isomer) in neurodegenerative disease patent claims; qualitative differentiation in intellectual property coverage |
| Conditions | Patent family analysis; US Patent Application Publication No. US 2010/0261707 A1, NV reMYND |
Why This Matters
Procurement of the 1,2,4-thiadiazole regioisomer is essential for research programs operating within the patent-protected chemical space for α-synucleopathy drug discovery, as the alternative isomer lacks equivalent intellectual property foundation.
- [1] NV reMYND, 'Thiadiazole Derivatives for the Treatment of Neurodegenerative Diseases,' U.S. Patent Application Publication No. US 2010/0261707 A1, October 14, 2010; Available at: https://patents.justia.com/patent/20100261707 View Source
- [2] PubChem Compound Summary: 1-Benzyl-4-(5-chloro-1,2,4-thiadiazol-3-yl)piperazine; CID 68776953; National Library of Medicine; Available at: https://pubchem.ncbi.nlm.nih.gov/compound/68776953 View Source
